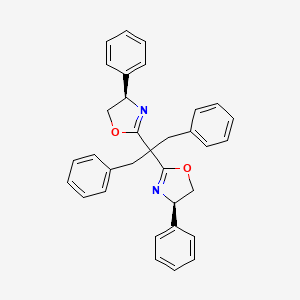
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Optoelectronics
In the field of organic optoelectronics, compounds similar to the one are explored for their potential in creating more efficient and versatile organic light-emitting diodes (OLEDs). For instance, BODIPY-based materials have been identified as promising platforms for OLED applications due to their structural design and synthesis adaptations allowing for green to near-infrared emission capabilities. These advancements suggest a pathway for the development of metal-free infrared emitters, highlighting the significance of structural manipulation in organic semiconductor design (Squeo & Pasini, 2020).
Scintillator Materials
In the development of plastic scintillators, which are crucial for radiation detection, research has explored the inclusion of various luminescent dyes to improve scintillation efficiency without compromising the material's stability. This indicates the potential for chemical compounds with specific structural features to enhance the performance of materials used in radiation detection and measurement applications (Salimgareeva & Kolesov, 2005).
Catalytic Non-Enzymatic Kinetic Resolution
The field of asymmetric synthesis often utilizes catalytic non-enzymatic kinetic resolutions (KR) to obtain enantiopure compounds. This area of research has seen the development of chiral catalysts capable of high enantioselectivity and yield, demonstrating the critical role of molecular structure in achieving desired catalytic outcomes (Pellissier, 2011).
Antioxidant Capacity Assays
Investigations into the antioxidant capacities of compounds, using assays such as the ABTS/potassium persulfate decolorization assay, underscore the importance of understanding chemical reactivity and interaction pathways. Such studies provide insights into how specific compounds can contribute to antioxidant capacity, which is relevant for applications ranging from food preservation to pharmaceuticals (Ilyasov et al., 2020).
Safety And Hazards
The compound has been classified under GHS07 for safety. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
(4R)-2-[1,3-diphenyl-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O2/c1-5-13-25(14-6-1)21-33(22-26-15-7-2-8-16-26,31-34-29(23-36-31)27-17-9-3-10-18-27)32-35-30(24-37-32)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2/t29-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHWEWXNPGCLJE-KYJUHHDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

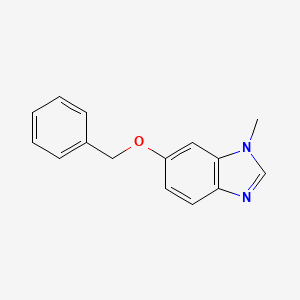
![2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine](/img/structure/B2541855.png)
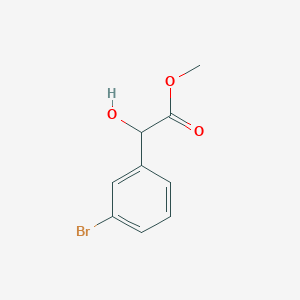

![1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2541858.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2541861.png)
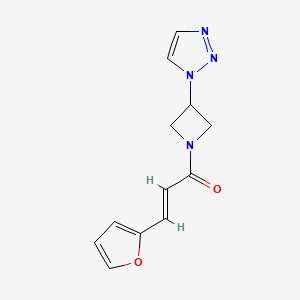

![(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2541864.png)
![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)
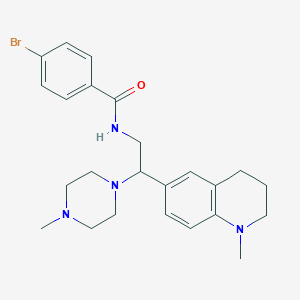
![N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2541869.png)
![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)
